Leuprolide (1-3)

GnRH receptor binding IC50 metabolite inactivity

Leuprolide (1-3), formally L-pyroglutamyl-L-histidyl-L-tryptophan (pGlu-His-Trp), is the N-terminal tripeptide fragment of the synthetic GnRH superagonist leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt). Unlike the parent nonapeptide, which binds the GnRH receptor with an IC50 of 0.3 nM , this fragment is identified as the inactive metabolite M-III in regulatory pharmacokinetic studies.

Molecular Formula C22H24N6O5
Molecular Weight 452.5 g/mol
CAS No. 35925-21-4
Cat. No. B1674836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuprolide (1-3)
CAS35925-21-4
SynonymsLeuprolide (1-3);  Leuprorelin
Molecular FormulaC22H24N6O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C22H24N6O5/c29-19-6-5-16(26-19)20(30)27-17(8-13-10-23-11-25-13)21(31)28-18(22(32)33)7-12-9-24-15-4-2-1-3-14(12)15/h1-4,9-11,16-18,24H,5-8H2,(H,23,25)(H,26,29)(H,27,30)(H,28,31)(H,32,33)/t16-,17-,18-/m0/s1
InChIKeyOHCMNYPOVOHMJR-BZSNNMDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leuprolide (1-3) CAS 35925-21-4: A Defined N-Terminal Fragment for GnRH Agonist Research and Analytical Control


Leuprolide (1-3), formally L-pyroglutamyl-L-histidyl-L-tryptophan (pGlu-His-Trp), is the N-terminal tripeptide fragment of the synthetic GnRH superagonist leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt). Unlike the parent nonapeptide, which binds the GnRH receptor with an IC50 of 0.3 nM [1], this fragment is identified as the inactive metabolite M-III in regulatory pharmacokinetic studies [2]. Its molecular weight of 452.5 Da (C22H24N6O5) is markedly lower than that of the parent drug (1209.4 Da), conferring distinct chromatographic properties. Leuprolide (1-3) is supplied as a reference standard with purity >98% for analytical method development, impurity profiling, and metabolic pathway investigations.

Why Leuprolide (1-3) Cannot Be Replaced by Full-Length Leuprolide or Other GnRH Analogs in Analytical and Metabolic Research


Interchanging Leuprolide (1-3) with parent leuprolide or other GnRH agonists (goserelin, triptorelin, buserelin) introduces fundamental confounding factors. Unlike the parent nonapeptide, which is a potent GnRH receptor superagonist, Leuprolide (1-3) is metabolically inactive [1]. In HPLC-based purity assays, the parent drug exhibits a retention time of approximately 12–15 minutes under pharmacopeial conditions [2], whereas the (1-3) fragment elutes at approximately 5.56 minutes, a resolution gap that is critical for accurate impurity quantification. Additionally, pharmacopeial monographs such as EP 1442 establish an unspecified impurity threshold of ≤0.5% for individual leuprolide-related substances [3]; using a non-identical fragment as a reference would invalidate compliance. These physicochemical, biological, and regulatory differences mandate the use of the exact (1-3) standard for method development, validation, and metabolic tracing.

Product-Specific Quantitative Evidence Guide: Leuprolide (1-3) vs. Parent Drug, Other Metabolites, and In-Class GnRH Analogs


GnRH Receptor Binding Activity: Leuprolide (1-3) Is Functionally Inactive Compared to the Parent Agonist

The parent compound leuprolide binds the human GnRH receptor with an IC50 of 0.3 nM, as determined by competitive displacement of [125I]leuprorelin in CHO cells expressing recombinant receptor [1]. In contrast, Leuprolide (1-3) has zero measurable agonist activity: radiolabeled metabolism studies in rats and dogs confirm that the N-terminal tripeptide (Metabolite III) is an inactive degradation product [2]. This complete loss of receptor engagement is a categorical differentiation—unlike full-length leuprolide or other GnRH superagonists such as goserelin and triptorelin, the (1-3) fragment cannot trigger downstream LH/FSH release or testosterone suppression.

GnRH receptor binding IC50 metabolite inactivity pharmacodynamics

Chromatographic Resolution: MW 452.5 Da vs. 1209.4 Da Enables Definitive HPLC Separation from Parent

Leuprolide (1-3) possesses a molecular weight of 452.5 Da (exact mass 452.1808), versus 1209.4 Da for the parent nonapeptide [1]. In RP-HPLC systems using C18 columns and triethylamine-phosphate buffer/acetonitrile-n-propanol mobile phases, the parent leuprolide elutes with a retention time of 12–15 minutes [2], while the (1-3) fragment elutes substantially earlier (approximately 5.56 minutes under comparable conditions). The resulting resolution factor (Rs) is sufficient to satisfy pharmacopeial system suitability criteria for impurity determination. By comparison, the major pentapeptide metabolite M-I (MW 687.9 Da) elutes at an intermediate retention time, making the (1-3) fragment uniquely suited as an early-eluting system suitability marker.

HPLC method validation retention time molecular weight impurity profiling

Purity Specification: >98% Reference Standard vs. ≤0.5% Pharmacopeial Impurity Threshold

Leuprolide (1-3) is supplied as a high-purity reference standard with a minimum purity of >98% as determined by RP-HPLC . This contrasts with its regulatory classification as a potential impurity: the European Pharmacopoeia monograph 1442 specifies that any individual unspecified impurity in leuprolide acetate must not exceed 0.5%, with total impurities ≤2.5% [1]. The nearly 200-fold difference between the reference standard purity and the permitted impurity threshold underscores the stringency required for analytical quantification. Competing fragments such as the (5-9) pentapeptide (Leuprolide M-I) are also commercially available as reference standards, but the (1-3) tripeptide is uniquely positioned as both a primary hydrolytic degradation marker (cleavage C-terminal to Trp³) and a stable, well-characterized analytical tool.

reference standard purity analysis pharmacopeial compliance quality control

Solubility Profile: DMSO-Compatible Standard vs. Aqueous Parent Formulations

Leuprolide (1-3) is readily soluble in DMSO, enabling preparation of concentrated stock solutions up to at least 40 mg/mL . The parent drug leuprolide acetate, by contrast, is typically formulated in aqueous vehicles for clinical administration and exhibits a DMSO saturation solubility of approximately 580 mg/mL as the free base at 25°C [1]. While both compounds are DMSO-soluble, the (1-3) fragment's smaller size and lack of the hydrophobic D-Leu⁶ and Pro-NHEt⁹ residues confer distinct solubility behavior in mixed aqueous-organic solvent systems used for HPLC mobile phases. This differential solubility is exploited during solid-phase extraction (SPE) method development, where the tripeptide's polarity enables selective elution protocols not achievable with the parent nonapeptide or larger fragments.

solubility DMSO stock solution preparation in vitro assay

Metabolic Identity: Specifically Defined as Metabolite M-III, Distinct from the Major Pentapeptide M-I

In the regulatory pharmacokinetic characterization of leuprolide acetate (Fensolvi), 14C-labeled studies in rats and dogs identify Leuprolide (1-3) as Metabolite III (M-III), one of two tripeptide metabolites formed alongside the major pentapeptide M-I and dipeptide M-IV [1]. In vitro metabolism studies using mouse kidney membrane preparations confirm that M-III is generated via endopeptidase-mediated cleavage C-terminal to Trp³ [2]. Quantitatively, the pentapeptide M-I is the predominant circulating metabolite in humans, while M-III constitutes a minor fraction. This hierarchical metabolic profile means that when selecting an analytical standard for metabolite tracking in plasma or urine LC-MS/MS assays, the (1-3) tripeptide is essential for complete metabolite coverage but cannot substitute for M-I in quantitative bioanalysis.

drug metabolism metabolite identification LC-MS/MS pharmacokinetics

Degradation Pathway Relevance: Primary Hydrolytic Cleavage Product at Trp³ Enables Stability-Indicating Method Development

Forced degradation studies of leuprolide in DMSO at 50–80°C demonstrate that backbone hydrolysis C-terminal to Trp³—yielding the (1-3) fragment—is one of the primary degradation pathways, alongside cleavage at Ser⁴, Tyr⁵, Leu⁶, and Leu⁷ [1]. The overall degradation follows Arrhenius kinetics with an activation energy (Ea) of 22.6 ± 1.2 kcal/mol, although degradation plateaus after approximately 6 months at 37°C [1]. The relative abundance of the (1-3) hydrolytic fragment varies with temperature: at 80°C, aggregation pathways dominate, whereas at 37–50°C, hydrolytic fragments including (1-3) accumulate proportionally. This temperature-dependent profile distinguishes the (1-3) fragment from oxidative degradation products (e.g., oxidized Trp³ species) that decrease in relative abundance at elevated temperatures. Consequently, the (1-3) tripeptide serves as a specific marker for hydrolytic degradation, enabling stability-indicating methods to discriminate between thermal and oxidative stress conditions.

forced degradation stability studies peptide hydrolysis Arrhenius kinetics

Optimal Research and Industrial Application Scenarios for Leuprolide (1-3) CAS 35925-21-4


Analytical Reference Standard for HPLC Impurity Profiling of Leuprolide Drug Substance

Leuprolide (1-3) serves as a critical reference standard for HPLC-based impurity profiling of leuprolide acetate drug substance. Its distinct retention time (~5.56 min vs. 12–15 min for the parent) and high purity (>98%) enable accurate system suitability testing and calibration for quantifying the ≤0.5% unspecified impurity threshold mandated by EP Monograph 1442 [1]. Analytical laboratories can spike the (1-3) standard into leuprolide sample matrices at known concentrations to validate method linearity, accuracy, and limit of quantification (LOQ) across the 0.05%–1.0% range.

Negative Control for GnRH Receptor Activation Assays

Because Leuprolide (1-3) is confirmed as an inactive metabolite with zero GnRH receptor agonist activity [2], it is the appropriate negative control for cell-based assays measuring leuprolide-induced LH/FSH release, IP3 production, or receptor downregulation. Unlike scrambled peptide controls, the (1-3) fragment shares the N-terminal sequence of the parent drug, controlling for nonspecific peptide effects while eliminating receptor-mediated signaling. The recommended stock solution concentration of 40 mg/mL in DMSO ensures solubility-matched vehicle controls.

LC-MS/MS Internal Standard for Leuprolide Bioanalysis in Plasma and Urine

In pharmacokinetic and anti-doping studies, Leuprolide (1-3) M-III serves as a structurally related internal standard for LC-MS/MS quantification of parent leuprolide. Its close chemical similarity to the analyte ensures comparable ionization efficiency and extraction recovery, while its distinct molecular weight (452.5 Da vs. 1209.4 Da) and chromatographic retention prevent interference [3]. The metabolic identification of M-III in rodent and human studies [2] further validates its presence in biological matrices, making it a matrix-matched calibration standard.

Stability-Indicating Marker for Hydrolytic Degradation Pathway Assessment

During forced degradation and shelf-life stability studies of leuprolide formulations, the (1-3) fragment is quantified as a primary marker of hydrolytic backbone cleavage. The Arrhenius activation energy for its formation (Ea ≈ 22.6 kcal/mol) enables accelerated stability predictions [4]. At 37°C storage conditions, the (1-3) peak area increases proportionally with time over the first 6 months before plateauing, providing a quantitative metric to distinguish normal aging from thermal excursion.

Quote Request

Request a Quote for Leuprolide (1-3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.